molecular formula C18H15ClN2OS B2990538 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 292053-53-3

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2990538
CAS No.: 292053-53-3
M. Wt: 342.84
InChI Key: RIIGYFIYIWTQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a thiazole-based acetamide derivative featuring a 4-chlorobenzyl group at the 5-position of the thiazole ring and a phenylacetamide moiety at the 2-position. The compound’s structure combines aromatic and heterocyclic elements, which are often associated with diverse biological activities, including antitumor and kinase inhibitory properties . Its synthesis typically involves acylation of 2-amino-5-(4-chlorobenzyl)thiazole with chloroacetyl chloride, followed by further functionalization (e.g., sulfurization or morpholine addition) . The compound’s molecular formula is C₁₈H₁₆ClN₃OS, with a molecular weight of 357.85 g/mol.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGYFIYIWTQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 4-chlorobenzyl chloride with 2-aminothiazole, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide can be contextualized against analogs with modifications in the thiazole ring, benzyl substituents, or acetamide side chains. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield
This compound (Target Compound) C₁₈H₁₆ClN₃OS 5-(4-Cl-benzyl), 2-phenylacetamide 357.85 Antitumor potential ~90%
N-(4-Chlorobenzyl)-2-phenylacetamide (9) C₁₅H₁₃ClN₂O 4-Cl-benzyl (non-thiazole backbone) 272.73 High crystallinity (86% yield) 86%
N-[5-(4-Cl-benzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (2b) C₁₆H₁₆ClN₃O₂S₂ 5-(4-Cl-benzyl), morpholine-thioxo group 381.89 Antitumor activity (93% yield) 93%
N-{5-[(4-Cl-benzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-MeO-phenyl)acetamide C₁₈H₁₆ClN₃O₄S₂ 5-sulfonyl, 4-MeO-phenyl 437.90 Enhanced solubility (sulfonyl group) N/A
N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide C₁₁H₁₀N₂O₂S 5-(4-OH-phenyl), unsubstituted acetamide 234.27 Higher polarity (hydroxyl group) N/A
2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide (BML-259) C₁₄H₁₆N₂OS 5-isopropyl, 2-phenylacetamide 260.35 Cdk5 inhibition (LogP: 3.88) N/A

Key Observations

Substituent Effects on Bioactivity: The 4-chlorobenzyl group in the target compound enhances lipophilicity (LogP ~3.5–4.0), favoring membrane permeability compared to the hydroxylated analog (LogP ~2.5) .

Synthetic Efficiency :

  • Acylation with chloroacetyl chloride (common in thiazole derivatives) achieves high yields (86–93%) across analogs .
  • Sulfurization (e.g., compound 2b ) and sulfonation (e.g., ) introduce functional diversity but may require additional purification steps.

Structural Modifications and Solubility :

  • The sulfonyl group in ’s compound increases polarity, likely enhancing aqueous solubility compared to the target compound .
  • Hydroxyl substituents () improve hydrophilicity but may reduce metabolic stability .

Biological Relevance :

  • The target compound’s thiazole core and chlorobenzyl group are critical for kinase inhibition, as seen in BML-259’s Cdk5 activity .
  • Compound 2b ’s morpholine-thioxo moiety demonstrates how electron-withdrawing groups can modulate antitumor efficacy .

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a chlorobenzyl group, and a phenylacetamide moiety. Its molecular formula is C18H15ClN2OSC_{18}H_{15}ClN_{2}OS, with a molecular weight of approximately 344.84 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis pathways.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates:

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : Reported IC50 values range from 10 to 30 μM, indicating potent anticancer activity .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a bactericidal effect with an MBIC (Minimum Biofilm Inhibitory Concentration) of 62.216 μg/mL .
  • Anticancer Mechanism Exploration :
    A case study investigating its anticancer properties revealed that the compound induced apoptosis in HeLa cells via mitochondrial pathway activation. Flow cytometry analysis showed increased annexin V binding and decreased mitochondrial membrane potential upon treatment with the compound .

Q & A

Q. What are the optimized synthetic routes for N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, and how can reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common route involves reacting 2-amino-5-(4-chlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine in dioxane at 20–25°C. After quenching with water, the product is recrystallized from ethanol-DMF, yielding 87% with a melting point of 159°C . Variations in solvent (e.g., dioxane vs. THF), stoichiometry, or temperature can alter yields and purity. For instance, using morpholine derivatives instead of phenylacetamide under similar conditions achieved yields up to 97% .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

Structural validation relies on:

  • 1H-NMR : Peaks at δ 4.13 (CH₂), 7.10–7.35 (aromatic protons), and 12.19 (NH) confirm the thiazole and acetamide backbone .
  • Elemental analysis : Calculated vs. observed values for C, H, and N (e.g., C 47.85% vs. 47.48%) ensure purity .
  • IR spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) are critical markers .

Q. What preliminary biological assays are recommended to evaluate its antitumor potential?

Initial screens should include:

  • Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM).
  • Apoptosis detection via flow cytometry (Annexin V/PI staining) to assess mechanism .
  • Dose-response studies to calculate IC₅₀ values, with comparisons to reference drugs like cisplatin .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from differences in cell lines or assay protocols. Computational approaches include:

  • Molecular docking to predict binding affinities to targets (e.g., EGFR, tubulin) using AutoDock Vina.
  • QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
  • MD simulations to assess stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies improve crystallographic refinement for derivatives of this compound?

  • Use SHELXL for small-molecule refinement: Input .hkl files from X-ray diffraction, define restraints for bond lengths/angles, and apply TWIN/BASF commands for twinned crystals .
  • For low-resolution data, employ SHELXD for phase problem resolution via dual-space recycling .
  • Validate H-atom positions using SHELXPRO -generated difference maps .

Q. How do substituent modifications (e.g., morpholine vs. phenyl groups) affect SAR in thiazole derivatives?

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring enhance cytotoxicity by increasing membrane permeability (logP optimization) .
  • Morpholine substituents improve solubility but may reduce potency due to steric hindrance at the target site .
  • Thiophene/oxadiazole hybrids show synergistic effects by targeting multiple pathways (e.g., kinase inhibition + DNA intercalation) .

Q. What experimental and theoretical methods address discrepancies in reported melting points or spectral data?

  • Replicate synthesis : Ensure identical reagents/purification steps (e.g., recrystallization solvents) .
  • DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental IR/NMR spectra to identify polymorphic forms .
  • DSC/TGA : Quantify thermal stability and detect hydrate/solvate formation .

Methodological Notes

  • Synthetic protocols should prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the acetamide group .
  • Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
  • Bioassays : Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.